molecular formula C7H6F3NO B2523382 O-[4-(trifluoromethyl)phenyl]hydroxylamine CAS No. 92381-17-4

O-[4-(trifluoromethyl)phenyl]hydroxylamine

Cat. No.: B2523382
CAS No.: 92381-17-4
M. Wt: 177.126
InChI Key: YVQRIPAYKQMJME-UHFFFAOYSA-N
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Description

O-[4-(trifluoromethyl)phenyl]hydroxylamine is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.126. The purity is usually 95%.
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Preparation Methods

Industrial Production Methods

Industrial production methods for O-[4-(trifluoromethyl)phenyl]hydroxylamine are not widely documented, likely due to the compound’s specialized applications and limited large-scale demand. the synthetic route mentioned above can be adapted for larger-scale production with appropriate scaling of reagents and optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

O-[4-(trifluoromethyl)phenyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-[4-(trifluoromethyl)phenyl]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of trifluoromethylated compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

O-[4-(trifluoromethyl)phenyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-1-3-6(12-11)4-2-5/h1-4H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQRIPAYKQMJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92381-17-4
Record name O-[4-(trifluoromethyl)phenyl]hydroxylamine
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